2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone
Description
2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a pyrazolo[1,5-a]pyrimidine derivative characterized by a sulfur-containing thioether linkage at position 7 of the heterocyclic core. The molecule features:
- A 4-chlorophenyl group at position 3 of the pyrazolo[1,5-a]pyrimidine ring.
- Methyl substituents at positions 2 and 4.
- A sulfanyl-ethanone moiety linked to a 4-methylphenyl group at position 6.
Pyrazolo[1,5-a]pyrimidines are purine analogues with diverse biological applications, including kinase inhibition, antimicrobial activity, and antitrypanosomal properties . The sulfanyl group in this compound may enhance its pharmacokinetic properties by improving solubility or metabolic stability compared to oxygenated analogues .
Properties
Molecular Formula |
C23H20ClN3OS |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C23H20ClN3OS/c1-14-4-6-17(7-5-14)20(28)13-29-21-12-15(2)25-23-22(16(3)26-27(21)23)18-8-10-19(24)11-9-18/h4-12H,13H2,1-3H3 |
InChI Key |
SINGHKUJOANIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multiple steps. One common method includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. The compound has demonstrated the ability to inhibit key kinases involved in tumor growth and proliferation. For instance, studies have shown that compounds with similar structures can effectively target cancer cell signaling pathways, leading to reduced cell viability in various cancer types .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It may interact with enzymes critical for tumor progression and inflammatory responses. For example, derivatives have been noted for their selective inhibition of butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases . The inhibition profile suggests potential applications in treating conditions such as Alzheimer's disease.
Antiviral and Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess antiviral and anti-inflammatory activities. Its interaction with viral enzymes could inhibit viral replication, making it a candidate for further exploration in antiviral drug development .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. Common methods include:
- Condensation Reactions : Combining precursors under acidic or basic conditions.
- Functional Group Modifications : Employing reagents that facilitate the introduction of sulfanyl or methyl groups.
Related Compounds
The structural diversity within the pyrazolo[1,5-a]pyrimidine family allows for various derivatives that may enhance biological activity. A comparative analysis of structurally similar compounds reveals differing potencies and mechanisms of action:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Contains tert-butyl group instead of piperazine | Kinase inhibitor |
| 3-(2-Chlorophenyl)-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | Similar core but different substituents | Anticancer properties |
| 4-Amino-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Lacks piperazine; has amino group | Antiviral activity |
Recent Studies
Recent literature highlights the ongoing research into the pharmacological properties of pyrazolo[1,5-a]pyrimidines. A study published in Molecules discusses the synthesis and functionalization of these compounds and their potential as anticancer agents . The findings suggest that modifications to the core structure can enhance therapeutic efficacy.
Clinical Implications
While preclinical studies are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. The potential applications span oncology, neurology, and infectious diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications in the Pyrazolo[1,5-a]pyrimidine Core
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations:
Sulfanyl vs. Oxygen/Ketone: The target compound’s sulfanyl group may confer better metabolic stability than the ketone in MK75 , though oxygenated analogues often exhibit stronger hydrogen-bonding interactions with biological targets. Acetamide vs. Ethanone: The acetamide derivative () introduces hydrogen-bonding capability via the amide group, which could modulate receptor affinity compared to the ethanone group in the target compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases lipophilicity (logP) compared to the sulfonamide-amine derivative in , which has a polar sulfonyl group .
Biological Activity
The compound 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 490.9 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClN4OS |
| Molecular Weight | 490.9 g/mol |
| IUPAC Name | 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone |
| InChI | InChI=1S/C23H18ClN4OS/c1-13-10-20(33-12-19(32)29-18-5-3-4-16(11-18)23(25,26)27)31-22(28-13)21(14(2)30-31)15-6-8-17(24)9-7-15/h3-11H,12H2,1-2H3,(H,29,32) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of various enzymes and receptors involved in critical biochemical pathways. For instance:
- Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting tumor growth by targeting pathways such as BRAF(V600E), EGFR, and Aurora-A kinase .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through modulation of inflammatory mediators .
Pharmacological Studies
Several studies have explored the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Antitumor Efficacy : A study demonstrated that related pyrazole compounds exhibited significant antitumor activity against various cancer cell lines by inhibiting key signaling pathways .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies showed effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
- Case Study: Synthesis and Evaluation : A recent synthesis of similar pyrazole derivatives highlighted their effectiveness against resistant strains of Plasmodium falciparum, indicating their potential as antimalarial agents .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
